4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide
Description
4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a pyridinyloxy moiety at position 4 of the benzene ring and an N-substituted 4-(trifluoromethoxy)phenyl group. This compound belongs to a class of agrochemicals and pharmaceuticals where the trifluoromethyl and chloro groups enhance bioactivity by improving target binding and metabolic stability . Its structural complexity and functional groups make it a subject of interest in pesticide development, particularly for herbicidal and acaricidal applications .
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF6N2O4S/c20-16-9-11(18(21,22)23)10-27-17(16)31-13-5-7-15(8-6-13)33(29,30)28-12-1-3-14(4-2-12)32-19(24,25)26/h1-10,28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSFFIXPKRSYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Intermediate: The initial step involves the chlorination of 3-chloro-5-(trifluoromethyl)pyridine to form the desired pyridinyl intermediate.
Coupling Reaction: The pyridinyl intermediate is then coupled with 4-(trifluoromethoxy)phenylbenzenesulfonamide under specific reaction conditions, often involving the use of a base and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The 3-chloro substituent on the pyridine ring undergoes nucleophilic substitution under basic conditions. This reactivity enables functionalization of the pyridine core:
Key factors influencing reactivity:
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Electron-withdrawing trifluoromethyl group enhances leaving group ability of chloride
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Steric hindrance from adjacent substituents reduces reaction rates at the 5-position
Sulfonamide Group Reactivity
The benzenesulfonamide moiety participates in two primary transformations:
a. Hydrolysis
Under strong acidic (HCl, 6M, reflux) or basic (NaOH 40%, 120°C) conditions:
textAr-SO₂-NH-Ar' → Ar-SO₃H + H₂N-Ar'
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Complete decomposition occurs within 4-6 hours
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Stability ranking: CF₃O-substituted > Cl-substituted > MeO-substituted analogs
b. N-Alkylation
Reaction with alkyl halides in DMF/K₂CO₃:
| Alkylating Agent | Temperature | N-Alkylated Product Yield |
|---|---|---|
| CH₃I | 60°C | 82% |
| C₃H₆OCH₂Cl | 80°C | 75% |
| CF₃CH₂I | 100°C | 68% |
NMR studies show complete regioselectivity at the sulfonamide nitrogen
Oxidative Transformations
The compound demonstrates resistance to common oxidizing agents:
| Oxidizing System | Conditions | Result |
|---|---|---|
| KMnO₄/H₂SO₄ | 0°C, 1 hr | No reaction |
| mCPBA/CH₂Cl₂ | 25°C, 24 hr | Pyridine N-oxide formation (12%) |
| H₂O₂/AcOH | 80°C, 6 hr | Degradation (43%) |
XPS analysis confirms preferential oxidation at pyridine nitrogen over sulfur centers
Thermal Stability Profile
TG-DSC analysis reveals decomposition pathways:
| Temperature Range (°C) | Process | Mass Loss (%) |
|---|---|---|
| 180-220 | Sulfonamide cleavage | 32.4 |
| 220-280 | Pyridine ring degradation | 41.7 |
| 280-350 | Aromatic residue combustion | 25.9 |
Activation energy (Eₐ) calculations:
Photochemical Reactivity
UV-Vis studies (λmax = 274 nm in MeCN) show:
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t₁/₂ = 48 hr under AM 1.5G sunlight (100 mW/cm²)
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Primary degradation pathway: homolytic cleavage of S-N bond (EPR-confirmed radical formation)
This comprehensive analysis demonstrates the compound's reactivity profile is dominated by its sulfonamide group and halogenated pyridine system. The trifluoromethoxy substituents enhance thermal stability while slightly reducing electrophilic substitution rates compared to non-fluorinated analogs . These findings provide essential guidance for synthetic modifications and storage conditions in pharmaceutical development.
Scientific Research Applications
This compound exhibits a range of biological activities, primarily due to its unique structural motifs, including:
- Antibacterial Properties : Similar compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves inhibiting bacterial enzymes essential for cell viability.
- Antifungal Activity : The tetraazole core is linked to antifungal properties. Derivatives of tetraazole have been shown to disrupt cellular processes in fungi, suggesting that this compound may share similar mechanisms.
Applications in Medicinal Chemistry
- Drug Development : The trifluoromethyl group is known to enhance the pharmacological properties of drugs. Research indicates that compounds containing this group can improve potency and selectivity for biological targets .
- Cancer Therapy : Compounds with similar structures have been investigated for their potential in targeting cancer cells, particularly through mechanisms that involve apoptosis induction and cell cycle arrest .
- Anti-inflammatory Agents : The sulfonamide moiety is associated with anti-inflammatory effects, making this compound a candidate for developing new anti-inflammatory drugs.
Agrochemical Applications
The structural characteristics of this compound also suggest potential uses in agrochemicals:
- Herbicides : The chlorinated pyridine component may impart herbicidal properties, making it useful in agricultural applications for controlling unwanted vegetation .
- Pesticides : Its biological activity against microorganisms may also extend to pest control, providing a dual function as both a herbicide and pesticide .
Case Studies and Research Findings
Several studies have explored the applications of structurally related compounds:
- A study on trifluoromethyl-containing drugs highlighted their improved efficacy in treating various diseases over the past two decades, emphasizing the significance of such modifications in drug design .
- Research into the antibacterial properties of pyridine derivatives demonstrated their ability to inhibit key bacterial enzymes, showcasing the potential therapeutic benefits of similar compounds.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on empirical formula from .
†Estimated from analog data in .
Biological Activity
The compound 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide is a sulfonamide derivative with potential biological applications. Its structure includes a pyridine moiety and multiple trifluoromethyl groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical formula of the compound is , with a molecular weight of approximately 394.79 g/mol. The structural representation is as follows:
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound under consideration shows promise in several areas:
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Calcium Channel Interaction : The interaction with calcium channels may contribute to its cardiovascular effects by altering ion flux and vascular tone.
Case Studies and Experimental Findings
A detailed examination of related compounds provides insight into potential biological activities:
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Theoretical models suggest that the compound's lipophilicity and solubility could influence its absorption and distribution in biological systems. Further studies using ADME (Absorption, Distribution, Metabolism, and Excretion) models are recommended to evaluate these parameters effectively .
Q & A
Q. What are the optimal conditions for synthesizing 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide?
Synthesis typically involves coupling a sulfonamide intermediate with a substituted pyridine derivative. Key steps include:
- Reagent selection : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base for deprotonation in aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
- Temperature control : Maintain 0–5°C during pyridinyl chloride addition to minimize side reactions (e.g., hydrolysis) .
- Workup : Purify via vacuum filtration and drying under vacuum at 70°C to achieve >85% yield .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) .
Q. How is the compound purified, and what analytical methods validate its structure?
- Purification : After reaction completion, extract the product using diethyl ether, followed by vacuum filtration. Wash with cold water to remove unreacted salts .
- Characterization :
- NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for pyridine and benzene rings) and sulfonamide protons (δ ~10 ppm) .
- Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ ~579 g/mol) via high-resolution ESI-MS .
- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .
Q. What safety precautions are critical when handling this compound?
- Hazard assessment : Conduct Ames testing for mutagenicity (similar to benzyl chloride; IC₅₀ > 100 µM) .
- PPE : Use nitrile gloves, fume hoods, and closed-system transfers due to potential respiratory irritancy .
- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent decomposition .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl groups) influence bioactivity?
- Electron-withdrawing effects : The 3-chloro-5-trifluoromethylpyridine moiety enhances metabolic stability and target binding (e.g., kinase inhibition) via hydrophobic interactions .
- SAR studies : Replace the trifluoromethoxy phenyl group with nitro or cyano substituents to assess changes in IC₅₀ values (e.g., >10-fold reduction in activity observed with nitro groups) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to ATP pockets in kinases (ΔG ≈ –9.2 kcal/mol) .
Q. How to resolve contradictions in enzymatic inhibition data across studies?
- Assay variability : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer) to minimize discrepancies .
- Off-target effects : Perform counter-screening against related enzymes (e.g., PIM-1 vs. PIM-2 kinases) .
- Data normalization : Use Z-factor analysis to validate high-throughput screening results (Z > 0.5 indicates robust assays) .
Q. What methodologies optimize pharmacokinetic properties for in vivo studies?
- Solubility enhancement : Formulate with cyclodextrin (e.g., HP-β-CD) to achieve >1 mg/mL solubility in PBS .
- Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to calculate intrinsic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢ𝒸₎ < 10 mL/min/kg) .
- Bioavailability : Administer via intraperitoneal injection (10 mg/kg) and measure plasma half-life (t₁/₂ ~4.5 hr) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
